4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid: is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl ring, and a butenoic acid moiety
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 2,6-dimethylaniline , which is a key starting material for many classes of drugs, including anesthetics like Lidocaine . Therefore, it’s plausible that this compound may interact with similar targets as these drugs, such as voltage-gated sodium channels, which are crucial for signal transduction in neurons.
Mode of Action
Lidocaine acts as a local anesthetic by blocking sodium channels, thereby numbing the sensations of tissues . It’s possible that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could have a similar interaction with its targets, leading to changes in signal transduction.
Result of Action
If it acts similarly to Lidocaine, it could potentially numb tissue sensations and block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2,6-dimethylaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-(2,6-Dimethylanilino)-4-oxobutanoic acid
- 2,6-Dimethylanilino(oxo)acetic acid
- Methyl 4-(2,6-Dimethylanilino)-4-oxobutanoate
Comparison:
- 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is unique due to the presence of the butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
- The presence of the double bond in the butenoic acid moiety allows for additional types of chemical reactions, such as conjugate addition, which are not possible with the saturated analogs.
Properties
CAS No. |
31460-31-8 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6- |
InChI Key |
BDIUUKLMBSBKIT-SREVYHEPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
31460-31-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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